5-Fluoro-2-nitrophenyl trifluoromethanesulfonate
Overview
Description
5-Fluoro-2-nitrophenyl trifluoromethanesulfonate: is an organic compound with the molecular formula C₇H₃F₄NO₅S. It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 5-fluoro-2-nitrophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the trifluoromethanesulfonate group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: The major product is 5-fluoro-2-aminophenyl trifluoromethanesulfonate.
Coupling Reactions: The products are typically biaryl compounds.
Scientific Research Applications
Chemistry: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution and coupling reactions makes it valuable in the construction of complex molecular architectures.
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its reactivity and functional group compatibility make it a versatile building block in various synthetic pathways .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate primarily involves its role as a reactive intermediate in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various chemical transformations .
Comparison with Similar Compounds
- 4-Fluoro-2-nitrophenyl trifluoromethanesulfonate
- 2-Fluoro-5-nitrophenyl trifluoromethanesulfonate
Comparison: 5-Fluoro-2-nitrophenyl trifluoromethanesulfonate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the electronic effects of the substituents can affect the rate and selectivity of nucleophilic substitution reactions. Compared to its isomers, this compound may exhibit different reactivity patterns, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO5S/c8-4-1-2-5(12(13)14)6(3-4)17-18(15,16)7(9,10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFGGNHOGIRZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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